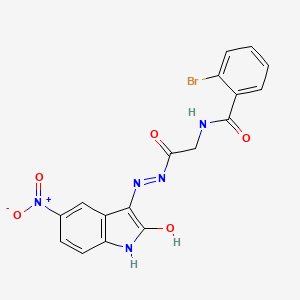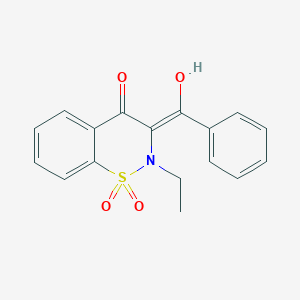![molecular formula C17H16Cl2N2O4 B11113351 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11113351.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazide group attached to a benzene ring substituted with methoxy groups and a dichlorophenyl group. Its distinct chemical structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to
Properties
Molecular Formula |
C17H16Cl2N2O4 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-14-6-11(7-15(24-2)16(14)25-3)17(22)21-20-9-10-4-5-12(18)8-13(10)19/h4-9H,1-3H3,(H,21,22)/b20-9+ |
InChI Key |
XGFPHPDXVHURDB-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B11113282.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11113295.png)

![(3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine](/img/structure/B11113304.png)
![2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11113309.png)
![Ethyl 5-carbamoyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113316.png)
![Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11113325.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11113327.png)
![ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11113333.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-(naphthalen-1-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11113337.png)
![4-cyclopentyl-5-{1-[2-(4-fluorophenyl)acetyl]-4-piperidyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11113343.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11113364.png)
